Sel de potassium de MES

Vue d'ensemble

Description

MES potassium salt: is an organic potassium salt derived from 2-(N-morpholino)ethanesulfonic acid. It is widely used as a buffering agent in various biological and chemical applications due to its ability to maintain stable pH levels in solutions. This compound is particularly valued for its minimal interaction with metal ions, making it suitable for experiments involving metal-sensitive processes.

Applications De Recherche Scientifique

MES potassium salt has a wide range of applications in scientific research:

Chemistry: Used as a buffering agent in various chemical reactions to maintain stable pH levels.

Biology: Commonly used in cell culture media to stabilize the pH, ensuring optimal conditions for cell growth and function.

Medicine: Employed in the formulation of pharmaceutical products where pH stability is crucial.

Mécanisme D'action

Target of Action

MES potassium salt, also known as 2-(N-Morpholino)ethanesulfonic acid potassium salt or Potassium 2-morpholinoethanesulfonate, is primarily used as a buffering agent in biological and biochemical research . Its primary target is the pH of the solution it is added to . It helps maintain a stable pH environment, which is crucial for various biochemical processes .

Mode of Action

The mode of action of MES potassium salt involves its ability to stabilize pH by minimizing fluctuations in hydrogen ion concentrations . This is achieved through its amphoteric nature, allowing it to react both as an acid and a base . By doing so, it can either absorb excess H+ ions or donate H+ ions when needed, thereby maintaining the pH of the solution within a narrow range .

Biochemical Pathways

Instead, it provides a stable pH environment that is essential for the proper functioning of various biochemical reactions . For instance, many enzymes have an optimal pH range where they exhibit maximum activity. MES potassium salt helps maintain this optimal pH, thereby ensuring the efficient functioning of these enzymes .

Pharmacokinetics

Its solubility in water (033 g/mL, clear, colorless ) is a key property that affects its distribution in aqueous solutions .

Result of Action

The primary result of the action of MES potassium salt is the stabilization of pH in the solution it is added to . This stable pH environment is crucial for maintaining the activity of various biomolecules, including enzymes, and ensuring the proper progression of biochemical reactions .

Action Environment

The action of MES potassium salt can be influenced by environmental factors such as temperature and concentration . The pH (and pKa at ionic strength I≠0) of the buffer solution changes with concentration and temperature . These effects can be predicted using online calculators . Therefore, these factors need to be carefully controlled to ensure the effective buffering action of MES potassium salt .

Analyse Biochimique

Biochemical Properties

2-(N-Morpholino)ethanesulfonic acid potassium salt plays a crucial role in biochemical reactions by acting as a buffering agent. It interacts with various enzymes, proteins, and other biomolecules to maintain the pH of the reaction environment. This compound is known to weakly bind with metal ions such as calcium, magnesium, and manganese, and has negligible binding with copper(II) ions . This property makes it suitable for use in reactions involving metal ions, as it does not interfere with their activity. Additionally, 2-(N-Morpholino)ethanesulfonic acid potassium salt is used in the purification processes of antibodies, peptides, proteins, blood components, and growth factors .

Cellular Effects

2-(N-Morpholino)ethanesulfonic acid potassium salt influences various cellular processes by maintaining the pH of the cellular environment. It has been shown to affect potassium uptake in non-nodulated seedlings of soybean, enhancing their growth . In perovskite solar cells, this compound acts as a bridging layer between the tin oxide electron transport layer and the perovskite film, enhancing charge extraction and transport . These effects demonstrate the compound’s ability to influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of 2-(N-Morpholino)ethanesulfonic acid potassium salt involves its interaction with biomolecules to maintain a stable pH environment. This compound passivates trap states of tin suspension bonds in perovskite solar cells, enhancing charge extraction and transport . It also interacts with uncoordinated lead ions, modulating crystal growth and crystallographic orientation of perovskite film . These interactions highlight the compound’s role in enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(N-Morpholino)ethanesulfonic acid potassium salt can change over time. This compound has been shown to exhibit excellent long-term stability, maintaining more than 90% of its initial power conversion efficiency in perovskite solar cells after 1680 hours of storage in ambient conditions . The stability and degradation of this compound are crucial for its effectiveness in long-term experiments.

Transport and Distribution

Within cells and tissues, 2-(N-Morpholino)ethanesulfonic acid potassium salt is transported and distributed through interactions with transporters and binding proteins. Its excellent solubility in water and minimal lipid solubility render it impermeable to membranes, ensuring its localization in the aqueous phase of cells . This property is crucial for its function as a buffering agent in various cellular compartments.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: MES potassium salt can be synthesized by reacting 2-aminoethanesulfonic acid with morpholine under alkaline conditions. The reaction typically involves the following steps:

- Dissolve 2-aminoethanesulfonic acid in water.

- Add morpholine to the solution.

- Adjust the pH to an alkaline range using a suitable base, such as potassium hydroxide.

- Allow the reaction to proceed at a controlled temperature, usually between 70°C to 90°C, for several hours.

- The product is then isolated by crystallization or other purification methods .

Industrial Production Methods: Industrial production of MES potassium salt follows similar synthetic routes but on a larger scale. The process involves:

- Large-scale mixing of 2-aminoethanesulfonic acid and morpholine in industrial reactors.

- Continuous monitoring and adjustment of pH and temperature to ensure optimal reaction conditions.

- Use of advanced purification techniques, such as recrystallization and filtration, to obtain high-purity product .

Analyse Des Réactions Chimiques

Types of Reactions: MES potassium salt primarily undergoes substitution reactions due to the presence of the morpholine ring and the sulfonic acid group. It can also participate in acid-base reactions given its buffering capacity.

Common Reagents and Conditions:

Substitution Reactions: These reactions often involve nucleophiles such as halides or other nucleophilic agents. The reaction conditions typically include mild temperatures and neutral to slightly alkaline pH.

Acid-Base Reactions: The compound can react with acids or bases to form corresponding salts or neutralize the solution. These reactions are usually carried out at room temperature.

Major Products:

Substitution Reactions: The major products depend on the nucleophile used. For example, reacting with a halide may produce a halogenated morpholine derivative.

Acid-Base Reactions: The products are typically the corresponding salts formed by neutralization.

Comparaison Avec Des Composés Similaires

2-(N-Morpholino)ethanesulfonic acid: The free acid form of the compound, used similarly as a buffering agent.

4-Morpholineethanesulfonic acid potassium salt: Another derivative with similar buffering properties.

MOPS (3-(N-Morpholino)propanesulfonic acid): A similar buffering agent with a propanesulfonic moiety instead of an ethanesulfonic one.

Uniqueness: MES potassium salt is unique due to its specific combination of the morpholine ring and the ethanesulfonic acid group, providing excellent buffering capacity with minimal metal ion interaction. This makes it particularly suitable for applications requiring high pH stability and low metal ion interference .

Activité Biologique

Introduction

MES potassium salt, or 2-(N-morpholino)ethanesulfonic acid potassium salt, is a widely used buffering agent in biological and biochemical research. Its primary role is to maintain a stable pH environment in various experimental setups. This article explores the biological activity of MES potassium salt, highlighting its effects on plant growth, cellular processes, and potential applications in scientific research.

Overview of MES Potassium Salt

MES is a zwitterionic buffer with a pKa of approximately 6.15 at 25°C, making it suitable for biological systems that operate around neutral pH levels. The potassium salt form is particularly relevant for experiments involving potassium-sensitive biological systems.

Effects on Plant Growth

Research indicates that MES potassium salt can significantly influence plant growth and development. A study on Arabidopsis thaliana showed that different concentrations of MES had distinct effects on root morphology:

- Inhibition at High Concentration : At a concentration of 1%, MES inhibited root growth, reduced the number of root hairs, and decreased the length of the meristematic zone. This effect was attributed to alterations in reactive oxygen species (ROS) homeostasis, leading to disrupted root morphogenesis .

- Promotion at Low Concentration : Conversely, a lower concentration of 0.1% MES promoted root growth and increased the root apex area. This suggests that while high concentrations can be detrimental, low concentrations may enhance growth by facilitating better nutrient uptake and cellular expansion .

ROS Homeostasis

The interaction between MES and ROS is critical for understanding its biological activity. At elevated concentrations, MES was shown to interfere with the generation of superoxide in root apices, which is essential for normal root hair formation and cell expansion. The disruption of ROS levels indicates that MES can alter cellular signaling pathways involved in growth regulation .

Case Study: Cellular Mechanisms

A detailed investigation into the cellular mechanisms affected by MES potassium salt revealed its impact on peroxidase activity. At concentrations above 5 mM, MES significantly inhibited peroxidase activity, which plays a vital role in oxidative stress responses and cellular signaling . This inhibition could have broader implications for studies involving oxidative stress and plant responses to environmental stimuli.

Comparative Analysis with Other Buffers

To contextualize the effects of MES potassium salt, it is useful to compare it with other commonly used buffers such as HEPES and PIPES:

| Buffer Type | pKa | Effect on Root Growth | ROS Interaction |

|---|---|---|---|

| MES | 6.15 | Inhibitory at high concentrations; Promotive at low concentrations | Strong interference at high concentrations |

| HEPES | 7.55 | Generally neutral effect on root growth | Consumes superoxide under specific conditions |

| PIPES | 6.76 | Mildly inhibitory under certain conditions | Forms radicals affecting ROS homeostasis |

This table illustrates how different buffers can have varying impacts on biological systems, emphasizing the need for careful selection based on experimental goals.

Summary of Key Studies

- Root Growth Inhibition : A study demonstrated that 1% MES significantly inhibited root growth in Arabidopsis, linking this effect to altered ROS levels .

- Root Morphogenesis Promotion : Another study found that lower concentrations (0.1%) enhanced root growth and apex area, suggesting potential applications in agricultural practices .

- Peroxidase Activity Disruption : Research indicated that high concentrations of MES inhibit peroxidase activity, which could affect plant responses to stress .

Implications for Future Research

The findings regarding MES potassium salt's dual role—promoting growth at low concentrations while inhibiting it at high concentrations—highlight its potential as a versatile tool in plant biology research. Future studies should explore the molecular mechanisms underlying these effects and investigate the optimal conditions for using MES in various biological applications.

Propriétés

Numéro CAS |

39946-25-3 |

|---|---|

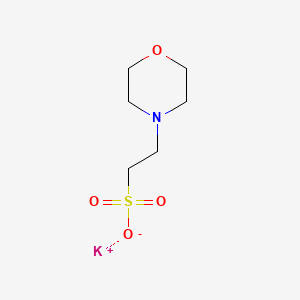

Formule moléculaire |

C6H13KNO4S |

Poids moléculaire |

234.34 g/mol |

Nom IUPAC |

potassium;2-morpholin-4-ylethanesulfonate |

InChI |

InChI=1S/C6H13NO4S.K/c8-12(9,10)6-3-7-1-4-11-5-2-7;/h1-6H2,(H,8,9,10); |

Clé InChI |

WIAQYZRTVSUECN-UHFFFAOYSA-N |

SMILES |

C1COCCN1CCS(=O)(=O)[O-].[K+] |

SMILES canonique |

C1COCCN1CCS(=O)(=O)O.[K] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.